molecular formula C18H22N2O4S B4573260 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B4573260
M. Wt: 362.4 g/mol
InChI Key: OBKIPGNZNYSZGQ-UHFFFAOYSA-N
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Description

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.13002836 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bond Studies

A study focused on synthesizing substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides to explore the formation of intra- and intermolecular hydrogen bonds in solution. The molecular structures of these compounds were determined by X-ray crystallography, highlighting the electronic behavior of intramolecular hydrogen bonds through NBO studies (Romero & Margarita, 2008).

Chemoselective Acetylation

Another research effort utilized chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The study evaluated various acyl donors and conditions to optimize the reaction, emphasizing the mechanism and kinetics behind the acetylation process (Magadum & Yadav, 2018).

Antimicrobial Derivatives

Research on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed to create antimicrobial agents. This work involved synthesizing derivatives via versatile reactions, leading to compounds with significant in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Improved Water Flux in Nanofiltration Membranes

A study introduced novel sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes. These membranes showed increased water flux due to improved surface hydrophilicity, enhancing dye treatment capabilities without compromising dye rejection (Liu et al., 2012).

Analgesic and Antimicrobial Activities

Investigation into novel isoxazole derivatives derived from substituted aryl-N-chalconyl aminophenols revealed compounds with significant analgesic and antimicrobial activities. This research highlights the potential for developing new therapeutic agents (Sahu et al., 2009).

Properties

IUPAC Name

2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-4-8-16(9-5-14)19-18(21)13-24-17-10-6-15(7-11-17)12-20(2)25(3,22)23/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKIPGNZNYSZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.